3-Benzoyl dopamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

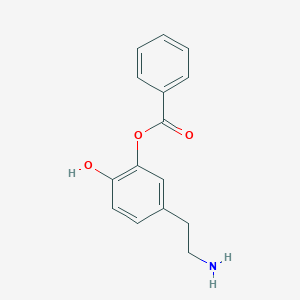

3-Benzoyl dopamine, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Benzoyl dopamine serves as a crucial scaffold for the development of novel pharmaceuticals targeting dopamine receptors, particularly the D2 and D3 subtypes. Its structural modifications have been studied to enhance receptor affinity and selectivity.

Dopamine Receptor Affinity

Research indicates that 3-BD exhibits significant binding affinity to the human dopamine D2 receptor with a Ki value of approximately 151 nM . This positions it as a promising candidate for further development into antipsychotic agents, given the role of dopamine dysregulation in psychiatric disorders such as schizophrenia.

Antipsychotic Activity

The modification of 3-BD has led to the synthesis of various derivatives that exhibit improved pharmacological profiles. For instance, derivatives with enhanced binding affinities have shown potential in preclinical models for treating conditions related to dopaminergic dysfunctions .

Neuropharmacology

The neuropharmacological applications of 3-BD are primarily centered around its role in investigating dopamine signaling pathways.

Study of Dopaminergic Systems

Caged dopamine derivatives, including those based on 3-BD, have been employed in kinetic experiments to study neurotransmitter release and clearance mechanisms. These studies are vital for understanding the dynamics of dopaminergic signaling in both healthy and diseased states .

Potential for Treating Neurological Disorders

Given its interaction with dopamine receptors, 3-BD derivatives are being explored for their therapeutic potential in treating neurological disorders such as Parkinson's disease and substance abuse disorders. The ability to modulate receptor activity can lead to innovative treatment strategies aimed at restoring normal dopaminergic function .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for sensitive assays.

Fluorogenic Reactions

Recent studies have highlighted the use of 3-BD in highly sensitive assays for detecting dopamine and tyrosinase activity through benzoyl peroxide-facilitated fluorogenic reactions. This method enhances detection limits and provides a reliable analytical tool for biochemical research .

Case Study: Antipsychotic Development

A notable case study involved the synthesis of several derivatives of 3-BD aimed at enhancing antipsychotic properties. In vitro studies demonstrated that certain modifications led to compounds with nanomolar affinities towards D2 and D3 receptors, indicating their potential as effective antipsychotic agents .

Case Study: Neurotransmitter Dynamics

Another study focused on the application of caged derivatives of 3-BD in mapping neurotransmitter dynamics within brain slices. This research provided insights into receptor activation patterns and neurotransmitter clearance rates, contributing to our understanding of synaptic transmission in dopaminergic pathways .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antipsychotic drug development | Ki value of 151 nM for D2 receptor |

| Neuropharmacology | Study of neurotransmitter dynamics | Insights into receptor activation patterns |

| Analytical Chemistry | Sensitive detection assays | Enhanced detection limits using fluorogenic reactions |

Eigenschaften

CAS-Nummer |

119304-28-8 |

|---|---|

Molekularformel |

C15H15NO3 |

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate |

InChI |

InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |

InChI-Schlüssel |

WQJBDEHULKUMKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |

Key on ui other cas no. |

119304-28-8 |

Synonyme |

3-benzoyl dopamine dopamine 3-benzoyl ester MBDA |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.